molecular formula C8H7ClN4O2S B1418486 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1099660-66-8

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B1418486
CAS No.: 1099660-66-8
M. Wt: 258.69 g/mol
InChI Key: UKEAVZFPEYKYKG-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN4O2S It is a derivative of benzene sulfonyl chloride, where the benzene ring is substituted with a tetrazole ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonamide group is converted to the sulfonyl chloride group. The reaction can be represented as follows:

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide+SOCl23-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide+SOCl2​→3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents include sodium borohydride (NaBH4).

Major Products

    Sulfonamide Derivatives: Formed by the reaction of this compound with various nucleophiles.

    Oxidized or Reduced Tetrazole Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: Employed in the preparation of functional materials, including polymers and advanced composites.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Probes: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    Benzene-1-sulfonyl chloride: Lacks the tetrazole ring, making it less versatile in certain synthetic applications.

    Tetrazole Derivatives: Compounds containing the tetrazole ring but with different substituents on the benzene ring.

Uniqueness

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and tetrazole functional groups

Properties

IUPAC Name

3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEAVZFPEYKYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
Reactant of Route 6
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

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